molecular formula C7H12INO B14227054 Acetamide, 2-iodo-N-4-pentenyl- CAS No. 501435-49-0

Acetamide, 2-iodo-N-4-pentenyl-

Cat. No.: B14227054
CAS No.: 501435-49-0
M. Wt: 253.08 g/mol
InChI Key: DEEMBGBIBTYGFE-UHFFFAOYSA-N
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Description

Acetamide, 2-iodo-N-4-pentenyl- is a halogenated acetamide derivative characterized by an iodine substituent at the 2-position of the acetamide backbone and a 4-pentenyl group attached to the nitrogen atom.

Properties

CAS No.

501435-49-0

Molecular Formula

C7H12INO

Molecular Weight

253.08 g/mol

IUPAC Name

2-iodo-N-pent-4-enylacetamide

InChI

InChI=1S/C7H12INO/c1-2-3-4-5-9-7(10)6-8/h2H,1,3-6H2,(H,9,10)

InChI Key

DEEMBGBIBTYGFE-UHFFFAOYSA-N

Canonical SMILES

C=CCCCNC(=O)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-iodo-N-4-pentenyl- typically involves the reaction of 2-iodoacetamide with 4-pentenylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{ICH}_2\text{CONH}_2 + \text{H}_2\text{NCH}_2\text{CH}_2\text{CH}_2\text{CH}=\text{CH}_2 \rightarrow \text{ICH}_2\text{CONHCH}_2\text{CH}_2\text{CH}_2\text{CH}=\text{CH}_2 ]

The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of Acetamide, 2-iodo-N-4-pentenyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-iodo-N-4-pentenyl- can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Addition Reactions: The double bond in the pentenyl group can participate in addition reactions with electrophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the double bond and the iodine atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Addition Reactions: Reagents such as halogens, hydrogen halides, and peroxides can be used. Conditions may vary depending on the specific addition reaction.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide, and reducing agents such as lithium aluminum hydride or sodium borohydride, can be used.

Major Products Formed

    Substitution Reactions: Products include derivatives where the iodine atom is replaced by another functional group.

    Addition Reactions: Products include compounds where the double bond is converted to a single bond with the addition of new atoms or groups.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reaction.

Scientific Research Applications

Acetamide, 2-iodo-N-4-pentenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-iodo-N-4-pentenyl- involves its ability to alkylate nucleophilic sites in biological molecules. The iodine atom can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This compound can also interact with double bonds in unsaturated molecules, leading to various chemical modifications.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between Acetamide, 2-iodo-N-4-pentenyl- and related compounds from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups Potential Applications
Acetamide, 2-iodo-N-4-pentenyl- Iodo (C2), 4-pentenyl (N) C₇H₁₂INO ~269.09 (calc.) Iodo, amide, alkene Pharmaceuticals, synthesis
Acetamide, 2-azido-N-(4-methoxyphenyl)- Azido (C2), 4-methoxyphenyl (N) C₉H₁₀N₄O₂ 206.20 Azido, amide, methoxy Click chemistry, drug discovery
2-azido-N-(4-ethyl-phenyl)-acetamide Azido (C2), 4-ethylphenyl (N) C₁₀H₁₂N₄O 204.23 Azido, amide, ethyl Polymer chemistry, intermediates
Acetamide,2-mercapto-N-[4-(phenylamino)phenyl] Mercapto (C2), 4-(phenylamino)phenyl (N) C₁₄H₁₄N₂OS 258.34 Mercapto, amide, aromatic amine Antioxidants, metal chelation
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide Methoxymethyl-piperidinyl, phenyl C₁₆H₂₄N₂O₂ 276.38 Piperidine, methoxy, amide Pharmaceutical intermediates

Key Observations:

  • Reactivity: The iodine atom in 2-iodo-N-4-pentenyl-acetamide distinguishes it from azido or mercapto analogs. Iodo groups are pivotal in nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions, whereas azido groups enable click chemistry (e.g., Huisgen cycloaddition) .
  • Pharmaceutical Relevance: Piperidine- and methoxyphenyl-containing analogs (e.g., ) are explicitly used as pharmaceutical intermediates, suggesting that 2-iodo-N-4-pentenyl-acetamide may similarly serve in drug synthesis, leveraging its halogenated structure.

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